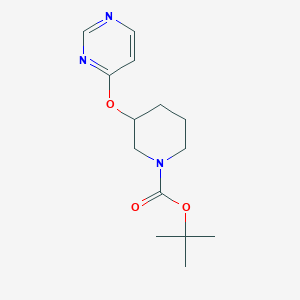

tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

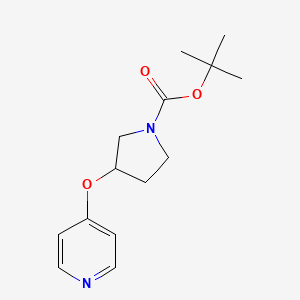

Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate is a highly versatile compound with a wide range of applications in the scientific research field. This compound is a derivative of piperidine, and is composed of three carbon atoms, two nitrogen atoms, two oxygen atoms, and one carboxyl group. It is a white crystalline solid that is highly soluble in water and other organic solvents. This compound has been widely studied due to its unique structure and its broad range of potential applications.

Aplicaciones Científicas De Investigación

- Notably, some compounds exhibited significant activity against MTB, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in TB therapy .

- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (a derivative of our compound) serves as an essential intermediate in the synthesis of biologically active compounds, including the anticancer drug crizotinib .

- Our compound is part of the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc. This library contains drug-like molecules representative of those encountered in complex synthesis .

- Researchers have investigated the compound’s potential as a lead structure for designing new drugs. Its unique pyrimidine-based scaffold offers opportunities for modification and optimization in drug discovery .

- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate (another derivative) has been synthesized with good yield and selectivity. Starting from commercially available 4-bromo-1H-indole, this compound demonstrates the versatility of the parent scaffold .

- The molecular interactions of derivatized conjugates have been explored through docking studies. These insights guide the suitability of the compound for further development and optimization .

Anti-Tubercular Agents

Biologically Active Intermediates

Chemical Informer Compound

Drug Discovery and Development

Indole Derivatives

Further Development and Docking Studies

Mecanismo De Acción

Target of Action

The primary targets of “tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate” are currently unknown

Action Environment

The action, efficacy, and stability of “tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate” can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Propiedades

IUPAC Name |

tert-butyl 3-pyrimidin-4-yloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHCTJBYHXTXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527466.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6527467.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B6527469.png)

![2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6527473.png)

![methyl 2-[3-(benzenesulfonyl)propanamido]-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527482.png)

![N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B6527489.png)

![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6527495.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6527507.png)

![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)

![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)

![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)

![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)